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Compound of Interest

Compound Name: 6-Cyclobutyl-1,4-oxazepane

CAS No.: 1803600-66-9

Cat. No.: B1435670

Get Quote

Introduction & Scaffold Analysis
The 1,4-oxazepane ring is an increasingly privileged scaffold in drug discovery, offering a

"Goldilocks" vector between the rigidity of morpholines and the flexibility of acyclic amines. The

inclusion of a cyclobutyl group at the C6 position introduces significant lipophilicity (increasing

logP) and steric bulk without the metabolic liability of larger alkyl chains.

However, the functionalization of the N4 position in this specific derivative presents unique

challenges compared to standard piperidines:

Conformational Entropy: The 7-membered ring exists in dynamic twist-chair/twist-boat

equilibriums. The C6-cyclobutyl group likely biases the ring pucker to minimize transannular

strain, potentially shielding the N4 lone pair in specific conformers.

Nucleophilicity: While the calculated pKa is ~10.0 (similar to parent oxazepane), the effective

nucleophilicity is modulated by the ring's flexibility, often requiring more active catalyst

systems for sterically demanding couplings.
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Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal functionalization strategy based on your

electrophile.

Target: N-Functionalized
6-Cyclobutyl-1,4-oxazepane

Identify Electrophile Type

Aryl/Heteroaryl Halide
(Ar-X)

Aldehyde/Ketone
(R-CHO / R-COR')

Carboxylic Acid
(R-COOH)

Electron Deficient? Protocol C:
Reductive Amination

Protocol D:
HATU/T3P Coupling

Protocol A:
SNAr (DMSO/Heat)

Yes (e.g., 4-NO2-Ph-F)

Protocol B:
Pd-Catalyzed C-N Coupling

No (e.g., Ph-Br, Pyridyl-Cl)

Click to download full resolution via product page

Figure 1: Strategic workflow for N-functionalization based on electrophile reactivity.

Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-
Hartwig)
Best for: Unactivated aryl bromides/chlorides and heteroaryl halides. Rationale: The 7-

membered ring amine is moderately hindered. First-generation catalysts (e.g., Pd(PPh₃)₄) often
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fail. We utilize RuPhos or BrettPhos precatalysts, which create a spacious yet active pocket

accommodating the oxazepane ring.

Materials
Substrate: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

Electrophile: Aryl bromide/chloride (1.0–1.2 equiv)

Catalyst: RuPhos Pd G4 or BrettPhos Pd G4 (1–3 mol%)

Base: NaOtBu (sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (2.0 equiv for base-sensitive

substrates)

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)

Step-by-Step Methodology
Inert Setup: Charge a reaction vial with the aryl halide, NaOtBu, and Pd-precatalyst. If the

oxazepane is a solid (e.g., HCl salt), add it now.

Purge: Seal the vial and cycle vacuum/nitrogen (3x) to remove O₂ (critical for Pd cycle

longevity).

Addition: Add the solvent (sparged with N₂ for 10 min) via syringe. If the oxazepane is a free

base oil, add it now as a solution.

Reaction: Heat to 80–100 °C for 4–16 hours.

Checkpoint: Monitor by LCMS. The disappearance of the starting amine (m/z ~156 + H) is

the primary metric.

Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and

salts.

Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Note: The cyclobutyl group makes the product lipophilic; expect elution earlier than typical

morpholine analogs.
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Protocol B: Reductive Amination (Direct Alkylation)
Best for: Attaching alkyl chains or benzyl groups via aldehydes/ketones. Rationale: Direct

alkylation with alkyl halides is prone to over-alkylation (quaternization). Reductive amination via

the iminium ion is self-limiting and cleaner. STAB (Sodium Triacetoxyborohydride) is preferred

over NaBH₃CN for safety and selectivity.

Materials
Amine: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

Carbonyl: Aldehyde (1.1 equiv) or Ketone (1.5 equiv)

Reductant: NaBH(OAc)₃ (1.5–2.0 equiv)

Acid Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv)

Solvent: DCE (1,2-Dichloroethane) or DCM (Dichloromethane)

Step-by-Step Methodology
Imine Formation: Dissolve the oxazepane and aldehyde/ketone in DCE (0.2 M) at Room

Temperature (RT).

Activation: Add Acetic Acid. Stir for 30–60 minutes.

Mechanistic Insight: This pre-stir allows the formation of the iminium ion equilibrium. The

7-membered ring may form the iminium slower than a piperidine due to transannular

strain; do not skip this wait time.

Reduction: Add NaBH(OAc)₃ in one portion.

Incubation: Stir at RT for 2–12 hours.

Troubleshooting: If conversion is low for ketones, heat to 40 °C or switch to stronger

NaBH₃CN (with MeOH co-solvent).

Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 min to break down boron

complexes.
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Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[1]

Protocol C: Amide Coupling (Peptide Chemistry)
Best for: Acylation to form amides (capping the amine). Rationale: The secondary amine is

nucleophilic but sterically encumbered by the ring fold. HATU or T3P (Propylphosphonic

anhydride) are superior to EDC/HOBt for driving this reaction to completion.

Materials
Amine: 6-Cyclobutyl-1,4-oxazepane (1.0 equiv)

Carboxylic Acid: R-COOH (1.1 equiv)

Coupling Agent: HATU (1.2 equiv)

Base: DIPEA (Hunig's Base) (3.0 equiv)

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology
Activation: Dissolve the carboxylic acid in DMF. Add DIPEA and HATU. Stir for 5–10 minutes

to form the active ester (O-At).

Coupling: Add the 6-Cyclobutyl-1,4-oxazepane.

Reaction: Stir at RT for 1–4 hours.

Observation: The reaction usually turns yellow/orange.

Workup: Dilute with EtOAc. Wash with LiCl (5% aq) (to remove DMF), then NaHCO₃, then

Brine.

Why LiCl? DMF traps oxazepanes during evaporation; aqueous LiCl washing removes

DMF efficiently.

Data Summary & Troubleshooting
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Parameter
6-Cyclobutyl-1,4-
oxazepane

Standard
Morpholine

Implication

pKa (Conj. Acid) ~10.0 (Predicted) 8.3

More basic; requires

stronger bases for

deprotonation in

SNAr.

LogP
High (Cyclobutyl

effect)
Low

Product will be less

polar; adjust gradient

elution.

Steric Bulk
Moderate (Ring

puckering)
Low

Use bulky ligands

(RuPhos) for Pd-

coupling.

Boiling Point High (>200 °C est.) 129 °C

Non-volatile; safe to

concentrate on

rotovap.

Common Issues:

Low Yield in Buchwald: Often due to Pd-coordination by the oxygen in the 7-membered ring

(chelate effect). Solution: Increase catalyst loading to 5 mol% or switch to Pd₂dba₃/XPhos.

Incomplete Reductive Amination: The iminium species is sterically crowded. Solution: Use

Ti(OiPr)₄ (Titanium isopropoxide) as a Lewis acid additive (1.0 equiv) to force imine formation

before adding the reducing agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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